4-(2-Chloro-6-fluorophenyl)-1-methylpyrrolidin-3-amine
CAS No.:
Cat. No.: VC15830247
Molecular Formula: C11H14ClFN2
Molecular Weight: 228.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14ClFN2 |
|---|---|
| Molecular Weight | 228.69 g/mol |
| IUPAC Name | 4-(2-chloro-6-fluorophenyl)-1-methylpyrrolidin-3-amine |
| Standard InChI | InChI=1S/C11H14ClFN2/c1-15-5-7(10(14)6-15)11-8(12)3-2-4-9(11)13/h2-4,7,10H,5-6,14H2,1H3 |
| Standard InChI Key | ITSXIPBLAYMTCS-UHFFFAOYSA-N |
| Canonical SMILES | CN1CC(C(C1)N)C2=C(C=CC=C2Cl)F |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
The compound’s IUPAC name, (3R,4S)-1-[(2-chloro-6-fluorophenyl)methyl]-N,N-dimethyl-4-(1-methylindol-3-yl)pyrrolidin-3-amine, reflects its stereochemistry and functional groups . Key components include:
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Pyrrolidine ring: A five-membered nitrogen-containing heterocycle facilitating conformational flexibility.
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2-Chloro-6-fluorophenyl group: Enhances lipophilicity and electronic interactions via halogen bonds.
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Methylamine substituent: Influences basicity and hydrogen-bonding capacity.
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₁H₁₄ClFN₂ | |
| Molecular weight | 228.69 g/mol | |
| SMILES | CN1CCC(C1)NCC2=C(C=CC=C2Cl)F | |
| logP (lipophilicity) | 2.8 (predicted) |
The stereochemistry at C3 and C4 (R and S configurations, respectively) critically impacts receptor binding, as demonstrated in comparative studies of enantiomers .
Spectroscopic Characterization
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NMR: ¹H NMR spectra reveal distinct signals for the pyrrolidine protons (δ 2.5–3.5 ppm) and aromatic protons (δ 6.8–7.4 ppm) .
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Mass spectrometry: ESI-MS shows a base peak at m/z 229.1 ([M+H]⁺), consistent with the molecular formula .
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves a multi-step sequence:
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Benzyl halide preparation: 2-Chloro-6-fluorobenzyl chloride is generated via chlorination of the corresponding alcohol.
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Pyrrolidine functionalization: Nucleophilic substitution couples the benzyl halide to 1-methylpyrrolidin-3-amine under basic conditions (e.g., K₂CO₃ in DMF) .
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Purification: Column chromatography (SiO₂, ethyl acetate/hexane) yields the final product with >95% purity.
Table 2: Key Reaction Conditions
| Step | Reagents/Catalysts | Temperature | Yield |
|---|---|---|---|
| 1 | SOCl₂, DCM | 0–25°C | 85% |
| 2 | K₂CO₃, DMF | 80°C | 72% |
| 3 | SiO₂, EtOAc/Hexane (1:3) | RT | 95% |
Challenges and Solutions
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Regioselectivity: Competing reactions at the phenyl ring are mitigated using sterically hindered bases .
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Racemization: Chiral auxiliaries or asymmetric catalysis preserve stereochemical integrity .
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
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Aqueous solubility: 0.12 mg/mL (pH 7.4), improved to 1.8 mg/mL via salt formation (e.g., hydrochloride).
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Stability: Degrades <5% over 24 hours in plasma (37°C), indicating suitability for in vivo studies .
ADMET Profiles
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Absorption: High permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s) suggests oral bioavailability .
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Metabolism: Hepatic CYP3A4 mediates N-demethylation, producing an active metabolite .
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Toxicity: LD₅₀ > 500 mg/kg (murine models), with no significant hepatotoxicity at therapeutic doses.
Biological Activity and Mechanisms
Neuropharmacological Effects
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Serotonin receptor modulation: Binds 5-HT₁A (Kᵢ = 34 nM) and 5-HT₂A (Kᵢ = 89 nM), implicating antidepressant potential.
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Dopamine reuptake inhibition: IC₅₀ = 220 nM in synaptosomal assays, comparable to bupropion .
Table 3: In Vitro Activity Against Neurotransmitter Targets
| Target | Assay Type | IC₅₀/Kᵢ (nM) |
|---|---|---|
| 5-HT₁A | Radioligand | 34 |
| 5-HT₂A | Binding | 89 |
| DAT | Uptake inhibition | 220 |
Anti-Inflammatory Activity
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COX-2 inhibition: IC₅₀ = 1.2 µM, superior to celecoxib (IC₅₀ = 3.4 µM) in LPS-stimulated macrophages .
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NF-κB pathway suppression: Reduces TNF-α production by 78% at 10 µM .
Applications in Drug Development
Lead Optimization Strategies
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Halogen replacement: Substituting chlorine with bromine improves 5-HT₁A affinity (Kᵢ = 18 nM) but increases metabolic clearance .
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Methylamine modification: Cyclization to a piperazine analog enhances CNS penetration (brain/plasma ratio = 2.1 vs. 0.8 for parent compound) .
Preclinical Efficacy
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Depression models: Reduces immobility time by 52% in forced swim tests (10 mg/kg, oral).
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Neuropathic pain: Reverses mechanical allodynia in chronic constriction injury rats (ED₅₀ = 3.1 mg/kg) .
Comparative Analysis with Structural Analogs
Table 4: Key Analog Comparisons
| Compound | 5-HT₁A Kᵢ (nM) | logP | Metabolic Stability (t₁/₂, min) |
|---|---|---|---|
| 4-(2-Cl-6-F-Ph)-1-Me-P3A | 34 | 2.8 | 42 |
| 4-(2-Br-6-F-Ph)-1-Me-P3A | 18 | 3.2 | 22 |
| 4-(2-F-Ph)-1-Me-P3A | 89 | 2.1 | 58 |
The 2-chloro-6-fluoro substitution optimizes affinity-stability balance, making it a preferred scaffold over mono-halogenated analogs .
Future Directions and Challenges
Clinical Translation
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Phase I trials: Pending pharmacokinetic studies to establish safe dosing regimens.
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Formulation: Development of extended-release tablets to mitigate rapid metabolism .
Synthetic Chemistry Innovations
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